3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Description
Properties
IUPAC Name |
3-phenyl-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-10-7-8(6-4-2-1-3-5-6)14-15-9(7)12-11(17)13-10/h1-5H,(H3,12,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZZWYKKLBHHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NN2)NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves the cyclization of suitable precursors under controlled conditions:
Cyclization of 3-phenyl-1H-pyrazole-4-carboxylic acid with urea : This is a commonly employed method where the pyrazole carboxylic acid derivative reacts with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is typically conducted under reflux conditions, facilitating the formation of the fused pyrazolo[3,4-d]pyrimidine ring system with dione functionality at positions 4 and 6.
Use of Phosphorus Oxychloride (POCl3) : POCl3 acts as both a dehydrating and chlorinating agent, promoting ring closure and enabling subsequent substitution reactions if needed.
Reflux Conditions : Maintaining the reaction mixture at reflux temperature ensures sufficient energy for cyclization and improves yield.
This method is well-established for generating the pyrazolo[3,4-d]pyrimidine scaffold with high specificity and purity.
Industrial Production Methods
Scaling the synthesis from laboratory to industrial scale involves several optimizations:
Continuous Flow Reactors : These reactors allow for better control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency and product consistency.
Automated Synthesis Platforms : Automation aids in reproducibility and scalability, reducing manual intervention and potential errors.
Optimization of Reaction Parameters : Temperature, pressure, solvent choice, and reagent concentrations are finely tuned to maximize yield and minimize by-products.
Such industrial processes mirror the laboratory synthetic routes but are adapted for larger quantities and economic viability.
Advanced Synthetic Strategies Using Intermediates
Recent research has explored the use of chlorinated and hydrazinyl derivatives as key intermediates in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives:
Chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one : Using POCl3 in the presence of trimethylamine yields a chlorinated intermediate, which can undergo further functionalization.
Hydrazinolysis of Chlorinated Derivative : Refluxing the chlorinated intermediate with hydrazine produces a hydrazinyl derivative, which serves as a versatile intermediate for synthesizing various substituted pyrazolo[3,4-d]pyrimidine compounds.
Condensation Reactions : The hydrazinyl intermediate can be condensed with aromatic aldehydes or acetophenones to generate diverse derivatives, expanding the chemical space for biological evaluation.
Cyclization with Orthoformates and Acids : Refluxing with triethyl orthoformate or trifluoroacetic acid leads to tricyclic compounds, demonstrating the scaffold's synthetic flexibility.
Reactions with Dihydrofuran-2,5-dione and Related Compounds : These afford amine-substituted pyrrolidine-dione derivatives, further diversifying the compound library.
These methods highlight the modular approach to synthesizing complex derivatives based on the pyrazolo[3,4-d]pyrimidine core, allowing for tailored functionalization relevant to drug discovery.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Cyclization with Urea and POCl3 | 3-phenyl-1H-pyrazole-4-carboxylic acid, urea, POCl3, reflux | Formation of pyrazolo[3,4-d]pyrimidine-4,6-dione core | Classical method, high yield |
| Industrial Scale Synthesis | Continuous flow reactors, optimized temp/pressure | Large-scale production | Enhanced efficiency and reproducibility |
| Chlorination of Pyrazolo-pyrimidinone | POCl3, trimethylamine | 4-chloro derivative intermediate | Enables further functionalization |
| Hydrazinolysis of Chlorinated Intermediate | Hydrazine, reflux | Hydrazinyl derivative | Versatile intermediate for derivatization |
| Condensation with Aromatic Aldehydes/Acetophenones | Aromatic aldehydes/acetophenones, reflux | Substituted pyrazolo derivatives | Expands chemical diversity |
| Cyclization with Orthoformates/Acids | Triethyl orthoformate, trifluoroacetic acid, reflux | Tricyclic pyrazolo derivatives | Provides novel ring systems |
| Reaction with Dihydrofuran-2,5-dione | Dihydrofuran-2,5-dione, reflux | Amino-substituted pyrrolidine-dione derivatives | Further functional diversity |
Research Findings on Preparation
The use of POCl3 is pivotal in facilitating ring closure and chlorination steps, enabling subsequent nucleophilic substitutions or condensations.
Hydrazinolysis provides a flexible intermediate that can be diversified through condensation with various carbonyl compounds, allowing the synthesis of compounds with potential biological activities.
Refluxing conditions are commonly employed to drive cyclization and condensation reactions to completion.
Industrial adaptations focus on continuous flow methods and automation to improve scalability without compromising product quality.
The synthetic versatility of the pyrazolo[3,4-d]pyrimidine scaffold supports the development of derivatives with enhanced pharmacological profiles, particularly in anticancer drug discovery.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated solvents, strong bases or acids depending on the type of substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment. A study demonstrated that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative synthesized from this compound showed an IC₅₀ value of 2.55 µM against specific cancer types, indicating potent anticancer properties compared to standard treatments like Genistein (IC₅₀ = 15.0 µM) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A synthesis involving 3-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial DNA synthesis pathways .
Antiviral Effects
In addition to its antibacterial properties, derivatives of this compound have demonstrated antiviral activity against several viruses. The mechanism of action appears to involve the inhibition of viral replication processes at the cellular level .
Synthesis and Characterization
A notable study involved the synthesis of a new derivative from 3-phenyl-1H-pyrazolo[3,4-d]pyrimidine using Vilsmeier–Haack reagent. The resulting compound was characterized using various spectroscopic techniques (NMR, IR) to confirm its structure and assess biological activity .
| Compound | Yield | IC₅₀ (µM) | Method |
|---|---|---|---|
| 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | 82% | 2.55 | Vilsmeier–Haack reaction |
Biological Testing
The synthesized compounds were subjected to biological testing to evaluate their efficacy as potential drugs. The results indicated a strong correlation between structural modifications and enhanced biological activity, underscoring the importance of chemical structure in drug design .
Mechanism of Action
The mechanism of action of 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine-dione Derivatives
Substituent Effects on Physicochemical Properties
- Aromatic Substituents : Derivatives with electron-donating groups (e.g., methoxy in 5b) exhibit higher solubility in polar solvents compared to halogenated analogues (e.g., 5d) .
- Alkyl Chains : Methyl or ethyl groups at positions 1, 5, or 7 (e.g., 1,5,7-trimethyl) reduce molecular complexity and may improve metabolic stability .
- Halogenation : Chlorine or fluorine atoms (e.g., 5d or herbicidal derivative in ) increase molecular weight and lipophilicity, enhancing membrane permeability and target binding affinity.
Biological Activity
Overview
3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. It exhibits significant biological activities, particularly as an enzyme inhibitor, and has been explored for its anticancer properties.
The compound is known for its ability to interact with various enzymes and proteins, particularly cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle. Inhibition of CDKs leads to cell cycle arrest, specifically at the G0-G1 phase, thereby reducing cell proliferation in cancer cells.
The molecular mechanism involves binding to the active site of CDKs, resulting in enzyme inhibition. This interaction disrupts normal cell cycle progression and induces apoptosis in cancerous cells. The compound has shown stability under laboratory conditions, maintaining its efficacy over time.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness as an anticancer agent. For instance, derivatives of 3-phenyl-1H-pyrazolo[3,4-d]pyrimidine have been developed and tested against various cancer cell lines. Notably:
- Compound 12b demonstrated potent anti-proliferative activity against A549 and HCT-116 cancer cells with IC50 values of 8.21 µM and 19.56 µM respectively. It also showed strong inhibition against wild-type EGFR with an IC50 value of 0.016 µM and against the mutant EGFR T790M with an IC50 of 0.236 µM .
- In another study, derivatives were found to induce significant apoptosis in MCF-7 breast cancer cells, inhibiting tumor growth and cell migration while promoting DNA fragmentation .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | Varies (see below) | CDK Inhibition |
| Compound 12b | Anticancer (EGFR Inhibitor) | 0.016 (EGFR WT), 0.236 (EGFR T790M) | EGFR |
| Compound 5i | Dual EGFR/VGFR2 Inhibitor | 0.3 (EGFR), 7.60 (VGFR2) | EGFR/VGFR2 |
Case Studies
- In Vitro Studies : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against cancer cell lines such as A549 and HCT-116. The most promising derivative was shown to effectively inhibit cell proliferation and induce apoptosis through multiple pathways including modulation of BAX/Bcl-2 ratios .
- Molecular Docking Studies : These studies have elucidated the binding modes of these compounds to their targets, providing insights into their mechanisms of action at the molecular level. The nitrogen atoms within the pyrazolo ring engage in hydrogen bonding with key residues in the active sites of target proteins, enhancing their inhibitory potency .
Q & A
Q. What are the common synthetic routes for preparing 3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives?
The compound is typically synthesized via cyclization of 5-amino-pyrazole-4-carboxamide derivatives with urea under high-temperature conditions. For example, reacting 5-amino-3-substituted pyrazole carboxamides with urea at 200°C yields the pyrazolo-pyrimidine-dione core. Subsequent chlorination using POCl₃ and PCl₅ can introduce reactive sites for further functionalization . Key steps include acid-base workup (e.g., NaOH addition and HCl neutralization) and purification via column chromatography.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- IR spectroscopy : Identification of NH (3170–3430 cm⁻¹), C=O (1670–1720 cm⁻¹), and aromatic C-H (3050 cm⁻¹) stretches .
- Elemental analysis : Validation of C, H, and N percentages (e.g., ±0.3% deviation from calculated values) .
- Mass spectrometry (MS) : Confirmation of molecular ion peaks (e.g., m/z 272 for a methoxy-substituted derivative) .
- ¹H NMR : Detection of methyl groups (δ 2.69–3.96 ppm) and aromatic protons (δ 7.10–7.91 ppm) .
Q. How does substituent variation on the phenyl ring affect solubility and crystallinity?
Electron-withdrawing groups (e.g., Cl) improve crystallinity but reduce solubility in polar solvents, while hydroxyl or methoxy groups enhance water solubility due to hydrogen bonding. For instance, 4-hydroxyphenyl derivatives exhibit lower melting points (~210°C) compared to chlorophenyl analogs (~195°C) . Solubility in DMSO is typically ≥5 mg/mL, making it suitable for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in cyclization steps?
Low yields (e.g., 51–72% in ) often arise from incomplete cyclization or side reactions. Optimization strategies include:
- Temperature control : Prolonged heating at 200°C ensures complete urea decomposition .
- Catalyst screening : Alkaline conditions (e.g., NaOH) improve reaction efficiency by deprotonating intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing byproduct formation .
Q. How should researchers resolve contradictory data in spectroscopic characterization?
Discrepancies in IR or NMR spectra (e.g., NH peak broadening) may stem from tautomerism or polymorphism. Solutions include:
Q. What methodologies are used to evaluate structure-activity relationships (SAR) for biological activity?
SAR studies involve:
- Substituent diversification : Introducing electron-donating (e.g., -OCH₃) or withdrawing (e.g., -Cl) groups on the phenyl ring to modulate electronic effects .
- Biological assays : Testing derivatives against target enzymes (e.g., xanthine oxidase or phosphodiesterases) using in vitro inhibition assays .
- Computational modeling : Docking studies to predict binding interactions with active sites (e.g., PDE1 or MLKL proteins) .
Q. What are the challenges in scaling up chlorination reactions using POCl₃?
POCl₃-mediated chlorination (e.g., converting dione to dichloro-pyrimidine) faces issues such as:
- Side reactions : Over-chlorination or decomposition at high temperatures. Mitigated by strict temperature control (reflux at 110°C) and stoichiometric excess of POCl₃ .
- Safety hazards : POCl₃ is moisture-sensitive and corrosive. Use anhydrous conditions and inert gas purging .
- Purification : Flash chromatography (EtOAc/hexane gradients) isolates products with >95% purity .
Q. How can biological activity be validated in disease-relevant models?
- In vitro models : Antiproliferative activity assessed via MTT assays on cancer cell lines (e.g., IC₅₀ values for pyrazolo-pyrimidine derivatives) .
- In vivo models : Efficacy testing in immunocompromised mice infected with Cryptosporidium or inflammatory models for xanthine oxidase inhibition .
- Pharmacokinetics : Oral bioavailability studies using LC-MS to measure plasma concentrations post-administration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
